3-丁基-1,2-噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

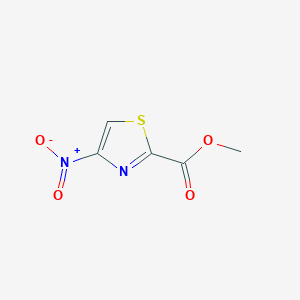

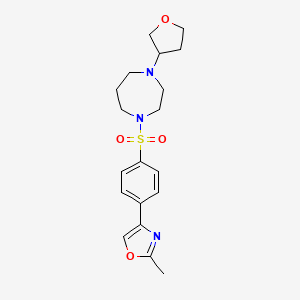

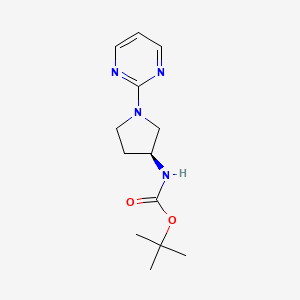

3-Butyl-1,2-oxazol-5-amine is a chemical compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 . The in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation was found as the key step in this reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Butyl-1,2-oxazol-5-amine include its molecular weight, density, melting point, boiling point, structure, and formula .科学研究应用

Medicinal Chemistry and Drug Development

Oxazole derivatives, including 3-Butyl-1,2-oxazol-5-amine, serve as valuable intermediates in drug synthesis. Researchers have harnessed their potential to create novel chemical entities with therapeutic benefits. These compounds exhibit a wide range of biological activities, making them attractive candidates for drug development .

Antimicrobial Properties

The substitution pattern in oxazole derivatives significantly influences their antimicrobial activity. Studies have explored the antibacterial potential of 3-Butyl-1,2-oxazol-5-amine against various pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Applications

Oxazole derivatives have demonstrated promising anticancer properties. Researchers investigate their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. 3-Butyl-1,2-oxazol-5-amine may play a role in this context .

Anti-inflammatory Potential

Inflammation is a key factor in various diseases. Some oxazole derivatives, including 3-Butyl-1,2-oxazol-5-amine, exhibit anti-inflammatory effects. Understanding their mechanisms of action can contribute to the development of anti-inflammatory drugs .

Antidiabetic and Antiobesity Effects

Researchers have investigated oxazole derivatives for their potential in managing diabetes and obesity. These compounds may modulate glucose metabolism, insulin sensitivity, and lipid homeostasis .

Antioxidant Activity

Oxazole derivatives possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. 3-Butyl-1,2-oxazol-5-amine might contribute to cellular protection against free radicals .

Polymerization Abilities

Combining oxazol-5-ones with other functional groups can lead to interesting materials. For instance, fluorescent thiophenyl-containing oxazol-5-one fluorophores have been synthesized, potentially finding applications in materials science and optoelectronics .

Regioselective Cycloaddition

Recent advancements include regioselective cycloaddition reactions activated by visible light. These strategies allow the synthesis of oxazoline compounds, which have diverse applications in organic synthesis and materials chemistry .

未来方向

属性

IUPAC Name |

3-butyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJWTTNPKXVXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-1,2-oxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

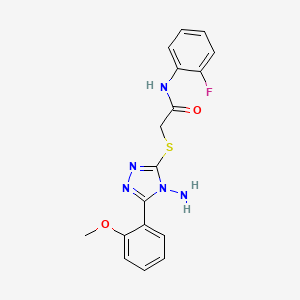

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)

![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

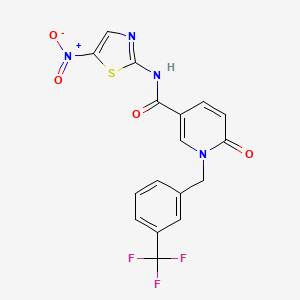

![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)